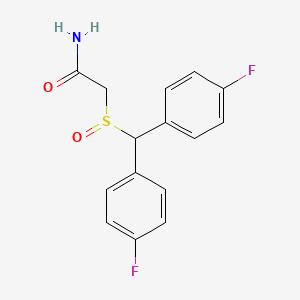
Bisfluoromodafinil
Vue d'ensemble
Description
CRL-40940 is a selective dopaminergic reuptake inhibitor.
Applications De Recherche Scientifique
Amélioration cognitive
Flmodafinil, également connu sous le nom de Bisfluoromodafinil, est reconnu pour son potentiel d'amélioration cognitive. On pense qu'il affecte les systèmes clés de neurotransmetteurs dans le cerveau, tels que la dopamine, la norépinéphrine et l'histamine, qui sont essentiels à la vigilance, à l'attention et à la mémoire . Des études ont montré que le modafinil, un composé apparenté, améliore la cognition dans divers domaines, notamment la planification, la prise de décision, l'apprentissage, la mémoire et la créativité . Ces effets font de Flmodafinil un sujet d'intérêt pour améliorer les fonctions cognitives chez les individus en bonne santé.
Neurobiologie et promotion de l'éveil
La recherche a identifié plusieurs effets non dopaminergiques du modafinil qui sont probablement partagés par Flmodafinil. Il s'agit notamment de l'augmentation du couplage neuronal électrique et de l'amélioration de la neurotransmission de l'histamine et de l'orexine. Ces effets contribuent à son efficacité en tant qu'agent de promotion de l'éveil et d'amélioration cognitive, même chez les individus non privés de sommeil .
Mécanisme D'action
Bisfluoromodafinil, also known as Flmodafinil or Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, is a bisfluoro analog of Modafinil . It is a eugeroic and a weak dopamine reuptake inhibitor .
Target of Action
The primary target of this compound is the dopamine transporter . This transporter is responsible for the reuptake of dopamine from the synapse back into the neuron, thus terminating the signal of the neurotransmitter .
Mode of Action
This compound acts by inhibiting the reuptake of dopamine, leading to an increase in extracellular dopamine . This is achieved by the compound binding to the dopamine reuptake pump . It also activates glutamatergic circuits while inhibiting GABA .
Biochemical Pathways
The increased extracellular dopamine activates the post-synaptic dopamine receptors, leading to the downstream effects of dopamine . The activation of glutamatergic circuits and inhibition of GABA leads to increased wakefulness .
Pharmacokinetics
It is known that it is more effective than modafinil and adrafinil, with fewer side effects . This suggests that it may have better bioavailability and a more favorable ADME profile .
Result of Action
The result of this compound’s action is increased wakefulness and potentially enhanced cognitive function . This makes it useful for conditions such as narcolepsy, sleep apnea, and shift work disorder .
Analyse Biochimique
Biochemical Properties
Bisfluoromodafinil interacts with various enzymes and proteins in the body. It primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor . This process ensures that there are higher dopamine levels available in the brain .
Cellular Effects
This compound has been shown to moderately increase dopamine levels in the brain . Dopamine is a neurotransmitter responsible for transmitting signals between nerve cells. By increasing dopamine levels in the brain, this compound improves cognitive function and boosts the brain’s ability to focus .
Molecular Mechanism
The exact mechanism of action of this compound is unclear, although in vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . This compound activates glutamatergic circuits while inhibiting GABA .
Temporal Effects in Laboratory Settings
It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .
Dosage Effects in Animal Models
It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .
Metabolic Pathways
It is known that this compound primarily increases dopamine levels and enhances alertness by working as a dopamine reuptake inhibitor .
Transport and Distribution
It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .
Subcellular Localization
It is known that this compound has a higher potency and higher bioavailability in the brain compared to modafinil .
Propriétés
IUPAC Name |
2-[bis(4-fluorophenyl)methylsulfinyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c16-12-5-1-10(2-6-12)15(21(20)9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQNUMCWMRYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533646 | |
| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90280-13-0 | |
| Record name | 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90280-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CRL-40940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090280130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[Bis(4-fluorophenyl)methanesulfinyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRL-40940 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174R2IG4T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


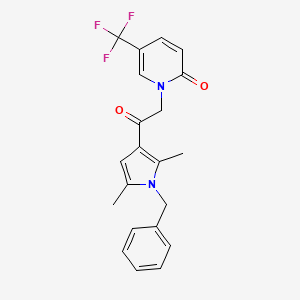
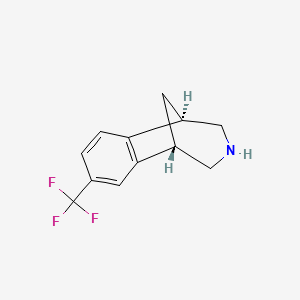
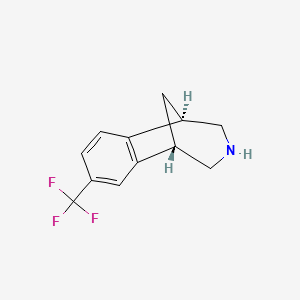
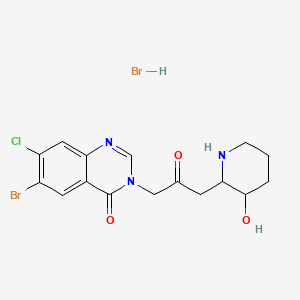
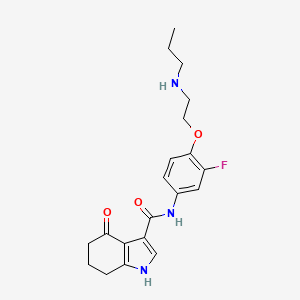
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
![[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B1669549.png)
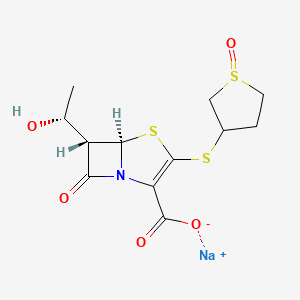
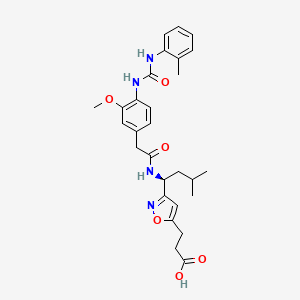
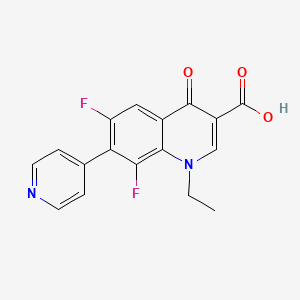
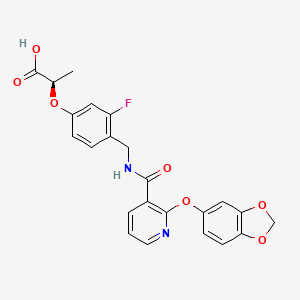
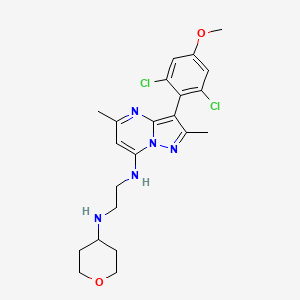
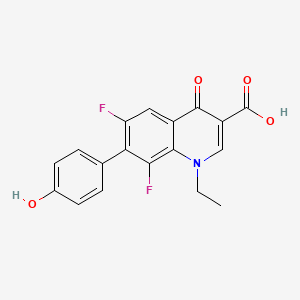
![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)
